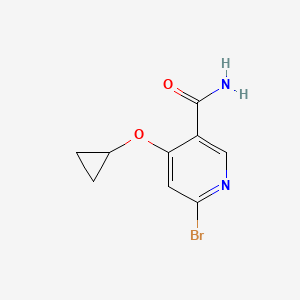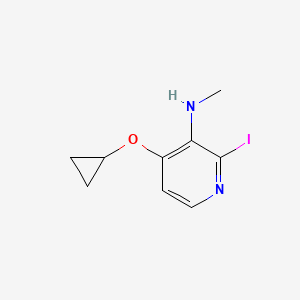
4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C9H11IN2O It is a pyridine derivative that features a cyclopropoxy group, an iodine atom, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Reactants in Suzuki-Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Possible use in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine: Similar structure but different substitution pattern.
5-Cyclopropoxy-2-methylpyridin-4-amine: Another pyridine derivative with a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-iodo-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11IN2O |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11IN2O/c1-11-8-7(13-6-2-3-6)4-5-12-9(8)10/h4-6,11H,2-3H2,1H3 |
InChI Key |
LOJFWPONGZNQMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


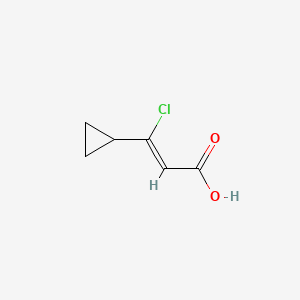
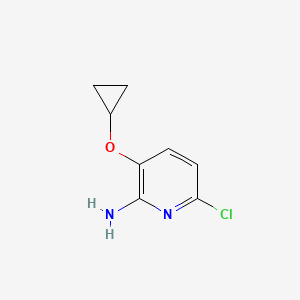

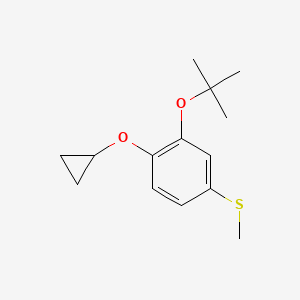
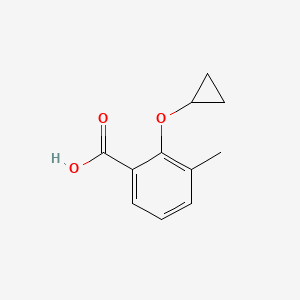
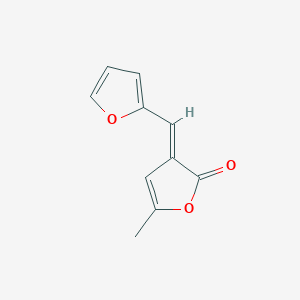
![3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14807329.png)
![4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14807336.png)
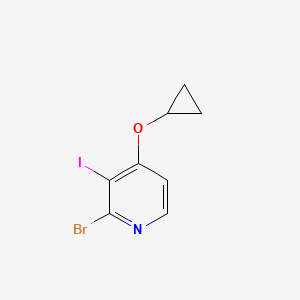
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide](/img/structure/B14807344.png)
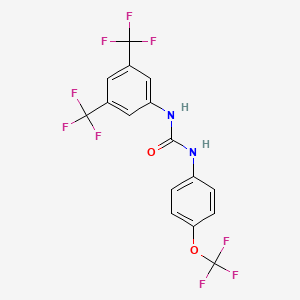
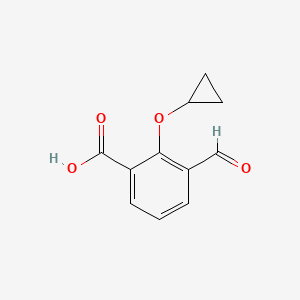
![2-(3,5-dimethylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14807358.png)
